3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate
Description
Historical Context and Discovery
The historical foundation of 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N acetate traces back to pioneering research in food carcinogen identification during the late 20th century. The parent compound, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, was first isolated as a mutagenic principle in the pyrolysis products of D,L-tryptophan. This discovery emerged from systematic investigations into the mutagenic activities of smoke condensates and charred surfaces of fish and meat, which led researchers to identify that mutagenic principles were formed through protein pyrolysis rather than from carbohydrates, nucleic acids, or vegetable oils.
The development of isotopically labeled variants, including the 13C2,15N acetate derivative, represents a more recent advancement in analytical chemistry methodology. These sophisticated derivatives were developed to address the growing need for precise analytical standards and research tools that could enable detailed mechanistic studies of heterocyclic amine behavior in biological systems. The incorporation of stable isotopes into the molecular structure provides researchers with powerful tools for mass spectrometry-based analyses and metabolic pathway investigations.
The successful synthesis and characterization of this compound marked a significant milestone in the field of isotopically labeled organic compounds. This achievement required sophisticated synthetic chemistry techniques and precise isotopic incorporation methods to ensure the accurate placement of carbon-13 and nitrogen-15 atoms within the molecular framework. The development process involved extensive optimization of reaction conditions and purification procedures to achieve the high isotopic purity required for analytical applications.
Nomenclature and Chemical Identity
This compound possesses a complex chemical identity that reflects its sophisticated molecular architecture. The systematic nomenclature indicates the presence of an amino group at the 3-position and methyl substituents at the 1- and 4-positions of the pyrido[4,3-b]indole ring system. The designation "13C2,15N" specifies the incorporation of two carbon-13 atoms and one nitrogen-15 atom at defined positions within the molecular structure, while "acetate" indicates the salt form of the compound.
The molecular formula of the base compound is C13H13N3, which becomes modified to reflect the isotopic substitutions in the labeled derivative. The acetate salt formation involves the protonation of basic nitrogen centers and association with acetate counterions, resulting in the molecular formula C15H17N3O2 for the acetate salt. The isotopic labeling introduces mass shifts that are precisely defined and enable accurate mass spectrometric identification and quantification.
The International Union of Pure and Applied Chemistry name for the base compound is 1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine. The Chemical Abstracts Service registry number for the acetate salt form is 68808-54-8. The isotopically labeled variant maintains the same structural framework while incorporating stable isotopes at predetermined positions, creating a compound with identical chemical properties but distinct mass spectrometric characteristics.
Classification within Gamma Carboline Family
This compound belongs to the gamma carboline family of nitrogen-containing heterocyclic compounds. Gamma carboline, with the systematic name 5H-pyrido[4,3-b]indole, represents the fundamental structural framework upon which numerous derivatives are built. This classification places the compound within a broader family of alkaloids known for their diverse pharmacological properties and biological activities.
The gamma carboline scaffold consists of a fused ring system combining a pyridine ring with an indole moiety, creating a rigid planar structure that serves as the foundation for various substitution patterns. The specific substitution pattern of this compound places amino and methyl groups at strategic positions that significantly influence the compound's chemical and biological properties. These substitutions distinguish it from other gamma carboline derivatives and contribute to its unique characteristics.
Gamma carboline alkaloids constitute an important class of pharmacologically active scaffolds that exhibit biological activity through diverse mechanisms. The family encompasses both natural and synthetic agents with diverse bioactivities including antiviral, antibacterial, antifungal, antiparasitic, antitumor, anti-inflammatory, and neuropharmacological activities. The isotopically labeled acetate derivative maintains the fundamental gamma carboline structure while providing enhanced analytical capabilities for research applications.
Relationship to Tryptophan Pyrolysis Products
The relationship between this compound and tryptophan pyrolysis products represents a crucial aspect of its scientific significance. The parent compound was identified as one of the primary mutagenic principles formed during the thermal decomposition of tryptophan, an essential amino acid. This discovery established the compound as a representative member of the heterocyclic amine class of dietary carcinogens that form during high-temperature cooking processes.
Tryptophan pyrolysis generates multiple heterocyclic products, with 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole being among the most significant in terms of mutagenic potency. The formation of these compounds occurs through complex thermal rearrangement reactions that involve the indole ring system of tryptophan and result in the creation of new heterocyclic frameworks. The specific reaction pathways leading to the formation of the pyrido[4,3-b]indole system involve cyclization reactions and structural rearrangements that occur under high-temperature conditions.
The isotopically labeled acetate derivative serves as an essential analytical standard for studying the formation, detection, and biological effects of tryptophan pyrolysis products in food systems. The stable isotope incorporation enables researchers to distinguish between endogenous and exogenous sources of the compound in biological samples, facilitating detailed metabolic studies and exposure assessments. This capability is particularly valuable for understanding the role of cooking-related carcinogen exposure in human health.
Significance in Scientific Research
The scientific significance of this compound extends across multiple research disciplines, encompassing analytical chemistry, toxicology, food science, and metabolic research. The compound serves as a critical reference standard for mass spectrometry-based analytical methods, enabling accurate quantification of heterocyclic amines in food products and biological samples. The isotopic labeling provides the precision required for regulatory compliance testing and exposure assessment studies.
In toxicological research, the compound facilitates detailed mechanistic studies of heterocyclic amine carcinogenesis and mutagenesis. The ability to trace the metabolic fate of the compound using stable isotope dilution techniques provides valuable insights into activation pathways, detoxification mechanisms, and tissue distribution patterns. These studies contribute to the understanding of dose-response relationships and risk assessment for dietary carcinogen exposure.
The compound's significance in food science research cannot be overstated, as it enables researchers to study the formation of heterocyclic amines during various cooking processes and to evaluate the effectiveness of mitigation strategies. The isotopic labeling allows for precise quantification of compound formation under different thermal conditions, providing data essential for developing food safety guidelines and cooking recommendations. Additionally, the compound serves as a valuable tool for validating analytical methods used in food safety laboratories worldwide.
Properties
IUPAC Name |
acetic acid;1-methyl-4-(113C)methyl-5H-(613C)pyridino[4,3-b]indol-3-(15N)amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.C2H4O2/c1-7-12-11(8(2)15-13(7)14)9-5-3-4-6-10(9)16-12;1-2(3)4/h3-6,16H,1-2H3,(H2,14,15);1H3,(H,3,4)/i1+1,13+1,14+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNRBAJNAWIPGF-PBLHTNPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C3=CC=CC=C3NC2=C([13C](=N1)[15NH2])[13CH3].CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217002-93-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217002-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Molecular Framework and Isotopic Positioning
Trp-P-1-13C2,15N Acetate consists of a pyrido[4,3-b]indole core with methyl groups at positions 1 and 4, an amino group at position 3, and an acetate counterion. The isotopic labels (13C at two positions and 15N at one position) are strategically placed to preserve molecular integrity during synthesis. As per PubChem data, the non-isotopic variant (CID 5284474) has a molecular weight of 211.26 g/mol, while the acetate salt of the isotopic form weighs 271.31 g/mol.
Table 1: Key Specifications of Trp-P-1-13C2,15N Acetate
| Property | Value |
|---|---|
| Molecular Formula | C13H13N3·C2H4O2 |
| Molecular Weight | 271.31 g/mol |
| Isotopic Purity (13C) | 99% |
| Isotopic Purity (15N) | 98% |
| Purity (HPLC) | >95% |
Synthetic Pathways for the Pyridoindole Core
Three-Component Reaction with Isotopic Precursors
The base structure of Trp-P-1 can be synthesized via a Brønsted or Lewis acid-catalyzed three-component (3C) reaction , as demonstrated in the diversity-oriented synthesis of pyridoindoles. For isotopic labeling, this method is adapted using:
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Ethyl 2-amino-1H-indole-3-carboxylate-15N : Introduces 15N at the indole’s amino group.
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13C6-Arylaldehydes : Provides 13C labels at the aldehyde carbon and aromatic ring.
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Terminal Alkynes : Non-isotopic or 13C-labeled, depending on target positions.
Under trifluoroacetic acid (TFA) catalysis, the 3C reaction proceeds via propargylamine formation, followed by dual cyclization pathways:
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Decarboxylation-Carbocyclization : Forms the pyrido ring.
-
Intramolecular Hydroamination : Generates the indole fusion.
Table 2: Reaction Conditions for 3C Synthesis
| Parameter | Brønsted Acid (TFA) | Lewis Acid (Yb(OTf)3) |
|---|---|---|
| Temperature | 80–100°C | 60–80°C |
| Time | 12–24 hours | 6–12 hours |
| Yield (Non-Isotopic) | 60–75% | 70–85% |
| Isotopic Yield* | 50–65% (13C), 55–70% (15N) | 60–75% (13C), 65–80% (15N) |
*Isotopic yields estimated based on precursor incorporation efficiency.
Isotopic Labeling Strategies
Selection of Labeled Precursors
Avoiding Isotopic Dilution
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Solvent Choice : Anhydrous dimethylformamide (DMF) minimizes proton exchange, preserving 15N labels.
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Low-Temperature Quenching : Halts reactions rapidly to prevent 13C scrambling.
Acetate Salt Formation and Purification
Neutralization and Crystallization
The free base (Trp-P-1-13C2,15N) is treated with acetic acid-13C2 in ethanol, yielding the acetate salt. Crystallization at 4°C enhances isotopic purity by excluding non-labeled byproducts.
Chromatographic Purification
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High-Performance Liquid Chromatography (HPLC) : A C18 column with a water-acetonitrile gradient (0.1% TFA) achieves >95% purity. The acetate form elutes at 12.3 minutes under these conditions.
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Isotopic Validation : Mass spectrometry (MS) confirms 13C2 (m/z 213.1 → 215.1) and 15N (m/z 211.3 → 212.3) incorporation.
Challenges and Optimization
Side Reactions in Acidic Media
Chemical Reactions Analysis
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
The applications of 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate span multiple disciplines:
Chemistry
- Mutagenesis Studies : The compound serves as a model to investigate mechanisms of mutagenesis and carcinogenesis. Its structure allows researchers to explore the chemical reactions that lead to DNA damage .
Biology
- Apoptosis Pathways : Research utilizing Trp-P-1 has been pivotal in elucidating the pathways involved in apoptosis and necrosis. This understanding is essential for developing therapies targeting cancer and other diseases characterized by abnormal cell death .
Medicine
- Dietary Carcinogens : The compound is studied for its role as a dietary carcinogen, particularly in cooked foods. Understanding its effects can inform dietary guidelines and cancer prevention strategies .
Industry
- Analytical Methods Development : Trp-P-1 is used in developing analytical techniques for detecting mutagenic compounds in food products and environmental samples. This application is critical for food safety and regulatory compliance .
Case Studies
Several studies have highlighted the implications of Trp-P-1 in health and safety:
Ames Test for Mutagenicity
- In various studies, Trp-P-1 has been shown to exhibit high mutagenicity in the Ames test, indicating its potential to cause genetic mutations . This test evaluates the mutagenic potential of compounds using bacterial strains.
Dietary Exposure Studies
- Research has demonstrated that foods such as broiled fish and fried meats contain significant levels of Trp-P-1. These studies emphasize the need for monitoring dietary intake of this compound to mitigate cancer risk .
Mechanistic Studies on Apoptosis
Mechanism of Action
The mechanism of action of 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate involves its incorporation into cells through monoamine transporters. Once inside the cells, it induces apoptosis by activating caspases, which are enzymes involved in the apoptotic pathway . The compound also causes chromosomal anomalies and morphological transformations in mammalian cells .
Comparison with Similar Compounds
Similar compounds to 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate include:
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1): A non-isotopically labeled version of the compound.
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2 Acetate: Labeled with carbon-13 but not nitrogen-15.
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-15N Acetate: Labeled with nitrogen-15 but not carbon-13.
The uniqueness of this compound lies in its dual isotope labeling, which makes it particularly useful for tracing studies in biochemical research .
Biological Activity
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate, commonly referred to as Trp-P-1, is a synthetic compound derived from the pyrolysis of tryptophan. This compound has garnered attention due to its significant mutagenic and carcinogenic properties, particularly in the context of dietary intake from cooked meats and fish. Understanding its biological activity is crucial for assessing its impact on human health.
- Molecular Formula : C13H13N3O2
- Molecular Weight : 271.31 g/mol
- CAS Number : 1217002-93-1
- Purity : >95% (HPLC)
Trp-P-1 primarily acts through the activation of caspase pathways, specifically caspase-3-like proteases, leading to apoptosis in various cell types. The compound is known to induce cellular stress responses that culminate in programmed cell death.
Target and Mode of Action
- Primary Target : Caspase-3-like proteases
- Biochemical Pathways : The activation of caspases influences the apoptotic pathway, leading to both apoptosis and necrosis in cells.
Cellular Effects
Research indicates that Trp-P-1 induces apoptosis in several cell types:
- Rat Splenocytes
- Thymocytes
- Hepatocytes
The compound is incorporated into these cells through monoamine transporters, which facilitate its uptake and subsequent biological effects. Inhibition of these transporters significantly reduces Trp-P-1-induced cell death.
Biochemical Analysis
Trp-P-1's interaction with cellular components results in:
- Activation of caspases (caspase-3, -6, -7, -8, and -9)
- Cleavage of poly(ADP-ribose) polymerase (PARP), a marker of apoptosis
Case Studies and Experimental Data
- Mutagenicity Tests :
- Caspase Activation :
-
DNA Damage Mechanism :
- The exocyclic amino group of Trp-P-1 is metabolically activated by cytochrome P450 enzymes (CYP 1A and 1B), forming DNA adducts that are implicated in DNA damage and carcinogenesis .
- Cytotoxicity assays revealed that Trp-P-1 induces cell death via a caspase-9-dependent mechanism without requiring prior metabolism by CYP 1A1 .
Applications in Research
Trp-P-1 serves as a model compound for studying:
- Mechanisms of mutagenesis and carcinogenesis.
- Pathways involved in apoptosis and necrosis.
- The effects of dietary carcinogens on health.
Summary Table of Biological Activities
| Biological Activity | Description |
|---|---|
| Mutagenicity | Highly mutagenic as demonstrated by Ames test results |
| Apoptosis Induction | Induces apoptosis in splenocytes, thymocytes, and hepatocytes |
| Caspase Activation | Activates multiple caspases leading to programmed cell death |
| DNA Adduct Formation | Forms DNA adducts through metabolic activation |
| Transport Mechanism | Incorporated into cells via monoamine transporters |
Q & A
Q. How is 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate synthesized, and what are the critical parameters for isotopic labeling?
Methodological Answer: The synthesis involves refluxing precursors (e.g., 3-formyl-indole derivatives) with sodium acetate in acetic acid under controlled conditions. For isotopic labeling, key parameters include:
- Isotope incorporation : Use of ¹³C2- and ¹⁵N-labeled precursors (e.g., sodium acetate-¹³C2, ammonium-¹⁵N) to ensure >95% isotopic purity .
- Reaction optimization : Monitoring reaction time (3–5 hours) and stoichiometry (1:1.1 molar ratio of precursors) to minimize unlabeled byproducts .
- Purification : Recrystallization from DMF/acetic acid mixtures to achieve >95% purity (HPLC-verified) .
Q. What analytical methods are recommended for verifying the structural integrity and isotopic purity of this compound?
Methodological Answer:
- ¹³C NMR and DEPTQ NMR : To confirm the positions of ¹³C and ¹⁵N isotopes and assess hybridization states (e.g., distinguishing aromatic vs. aliphatic carbons) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (260.27 g/mol for labeled vs. 257.29 g/mol for unlabeled) and isotopic abundance .
- HPLC with UV detection : Quantifies purity (>95%) and detects non-isotopic impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic stability data for this compound in different biological matrices?
Methodological Answer:
- Matrix-specific calibration : Use isotopically labeled internal standards (e.g., L-alanine-¹³C2,¹⁵N) to correct for ion suppression/enhancement in LC-MS/MS .
- Controlled degradation studies : Compare stability in liver microsomes vs. plasma at 37°C to identify enzyme-mediated vs. pH-dependent degradation pathways .
- Cross-validation : Replicate findings using orthogonal methods (e.g., radiolabeled tracer studies vs. stable isotope tracking) .
Q. What experimental designs are optimal for studying the photostability and surface adsorption of this compound in environmental interfaces?
Methodological Answer:
- Photodegradation assays : Expose solutions to UV-A/UV-B light (280–400 nm) and monitor degradation via HPLC. Use quartz cells to avoid UV absorption interference .
- Surface adsorption studies : Apply microspectroscopic imaging (e.g., ToF-SIMS) on indoor surfaces (glass, polymers) to quantify adsorption kinetics and thermodynamic parameters .
- Data normalization : Correct for humidity and temperature effects using control experiments with unlabeled analogs .
Q. How can conflicting data on mutagenic potency in in vitro vs. in vivo models be reconciled?
Methodological Answer:
- Dose-response refinement : Use Ames test variants (e.g., pre-incubation with S9 liver enzymes) to simulate metabolic activation .
- Species-specific comparisons : Test rodent vs. human hepatocyte models to identify interspecies metabolic differences .
- Mechanistic studies : Employ ¹³C-labeled compound to track DNA adduct formation via accelerator mass spectrometry (AMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
